2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The molecular formula of this compound is C10H8N2O2, and it has a molecular weight of 188.18 g/mol .
Vorbereitungsmethoden
The synthesis of 2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative . Another efficient one-pot method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Analyse Chemischer Reaktionen
2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the treatment of benzaldehyde with malonic acid and subsequent reaction with amidoxime results in the formation of 3,5-disubstituted 1,2,4-oxadiazole derivatives . Common reagents used in these reactions include piperidine, carbonyl diimidazoles, and toluene. The major products formed from these reactions are typically oxadiazole derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde has numerous applications in scientific research. In medicinal chemistry, oxadiazole derivatives are known for their antibacterial, antiviral, and anticancer properties . These compounds are also used as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . Additionally, oxadiazoles are utilized in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . The versatility of this compound makes it valuable in various fields of research and industry.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which play a crucial role in cancer therapy . The presence of nitrogen and oxygen atoms in the oxadiazole ring allows for hydrogen bond acceptor properties, enhancing the compound’s ability to interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-(1,2,4-oxadiazol-3-YL)benzaldehyde can be compared with other similar compounds, such as 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline and Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate . These compounds share the oxadiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other oxadiazole derivatives.
Eigenschaften
Molekularformel |
C10H8N2O2 |
---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2-methyl-5-(1,2,4-oxadiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8(4-9(7)5-13)10-11-6-14-12-10/h2-6H,1H3 |
InChI-Schlüssel |
PFFMRRAQAFTYNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NOC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.